4-(1,6-Naphthyridin-7-YL)phenol
Description
Properties
IUPAC Name |
4-(1,6-naphthyridin-7-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-12-5-3-10(4-6-12)13-8-14-11(9-16-13)2-1-7-15-14/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKHRQJHKYUEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2N=C1)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470394 | |
| Record name | 4-(1,6-NAPHTHYRIDIN-7-YL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884500-91-8 | |
| Record name | 4-(1,6-NAPHTHYRIDIN-7-YL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(1,6-Naphthyridin-7-YL)phenol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings on its biological activity, including antitumor and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure and Properties
- Chemical Formula : C12H9N2O
- Molecular Weight : 199.21 g/mol
- IUPAC Name : this compound
The compound features a naphthyridine moiety attached to a phenolic group, which is significant for its biological activity.
Antitumor Activity
Research indicates that derivatives of naphthyridines, including this compound, exhibit notable antitumor properties. A study highlighted the effectiveness of naphthyridine derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar structures have shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against several pathogens. The compound selectively inhibits specific enzymes in pathogens like Mycobacterium tuberculosis and Candida albicans, showcasing its potential as an antimicrobial agent .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen metabolism, leading to decreased viability and growth of microorganisms.
- Metal Ion Sequestration : Similar compounds have been shown to sequester divalent metal ions, which are essential for various enzymatic processes in both cancer cells and pathogens .
- Induction of Apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in cancer cells, contributing to its antitumor efficacy .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral and Anticancer Activities
Research indicates that naphthyridine derivatives, including 4-(1,6-Naphthyridin-7-YL)phenol, exhibit promising antiviral and anticancer properties. The compound has been studied for its potential as a MET inhibitor, which is crucial in oncology for targeting specific cancer pathways . Additionally, derivatives of naphthyridines have shown activity against various viral infections and have been linked to the inhibition of key enzymes involved in cancer progression .
Fluorescent Probes
Another significant application is in the development of fluorescent probes. The optical properties of 1,6-naphthyridines allow them to be used as sensors for detecting biological molecules such as thiols and guanosine monophosphate (GMP) . This property makes them valuable in biochemical assays and imaging techniques.
Case Study: Inhibition of mTOR Pathway
A notable case study involves the use of naphthyridine derivatives as inhibitors of the mTOR pathway, which is vital in regulating cell growth and proliferation. Compounds based on this scaffold have demonstrated potent inhibition of mTORC1 and mTORC2 substrates, making them potential candidates for cancer therapy .
Biochemical Research Applications
STAT1 Transcription Activity Enhancement
this compound has been shown to selectively enhance STAT1 transcription activity in response to cytokines like IFN-γ. This property is particularly important in immunological studies where modulation of the immune response is required. The compound increases the duration of STAT1 phosphorylation, thereby enhancing its transcriptional activity without affecting other signaling pathways such as those mediated by STAT3 or NF-κB.
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
The unique photophysical properties of this compound make it suitable for applications in OLED technology. The compound's ability to exhibit dual fluorescence and solvatochromic behavior allows for the development of materials with tunable optical properties, essential for efficient light-emitting devices .
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural and Functional Analogues
Three key analogues are compared here based on structural motifs and functional groups:
Key Differences and Implications
Positional Isomerism: The 1,6-naphthyridine isomer in this compound exhibits distinct electronic properties compared to the 1,8-naphthyridine isomer in 2-(1,8-naphthyridin-2-YL)phenol. This difference alters π-π stacking interactions and binding affinities in biological systems .
Biological Activity: Naphthyridine derivatives like this compound are frequently explored as kinase inhibitors due to their ability to mimic ATP-binding motifs . In contrast, 4-phenoxyquinazoline derivatives are often utilized in EGFR (epidermal growth factor receptor) inhibition . The 1,8-naphthyridine isomer (CAS 65182-56-1) has shown utility in fluorescence-based applications, attributed to its rigid planar structure .
Synthetic Accessibility: The synthesis of this compound involves regioselective coupling, as seen in WIPO patents using tert-butyl carbamate intermediates . In contrast, 4-phenoxyquinazoline is synthesized via nucleophilic aromatic substitution, leveraging the reactivity of halogenated quinazolines .
Preparation Methods
General Synthetic Approaches to 1,6-Naphthyridine Derivatives
1,6-Naphthyridines are typically synthesized through condensation reactions involving aminopyridine derivatives and carbonyl compounds, often employing variations of the Friedländer reaction or related cyclization methods.
Friedländer Reaction-Based Synthesis : This classical method involves the condensation of 2-aminopyridines with ketones or aldehydes to form the naphthyridine ring system. For example, the reaction of 3-aminopicolinaldehyde with methyl ketones under basic conditions followed by dehydrogenation yields benzo-fused naphthyridines. This approach can be adapted for 1,6-naphthyridine cores by selecting appropriate aminopyridine and carbonyl precursors.
Modified Skraup Synthesis : This method uses nitro-substituted benzoic acids and aminopyridines under acidic conditions to form dihydrobenzo-naphthyridines, which can be further oxidized. Though more common for 1,5-naphthyridines, similar strategies may be adapted for 1,6-naphthyridines.
Specific Preparation of 4-(1,6-Naphthyridin-7-Yl)phenol
The key synthetic challenge is the formation of the C-C bond between the phenol ring and the 1,6-naphthyridine at the 7-position. Two main strategies are used in literature for such biaryl linkages:
Cross-Coupling Reactions : Palladium-catalyzed coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings are commonly employed to link heteroaryl halides with phenol derivatives or their protected forms. For example, 7-halogenated 1,6-naphthyridine intermediates can be coupled with phenol boronic acids or phenol derivatives under Pd catalysis.
Nucleophilic Aromatic Substitution (SNAr) : If the 1,6-naphthyridine ring bears a good leaving group at the 7-position (e.g., chloro or fluoro), phenol or phenolate ions can displace the halogen under basic conditions to form the C-O bond directly. However, since the target compound involves a C-C bond, this method is less likely unless the phenol is first converted into a suitable nucleophile for C-C bond formation.
Example Synthetic Route (Inferred from Related Literature)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. Synthesis of 7-halogenated 1,6-naphthyridine | Starting from 1,6-naphthyridine, halogenation at the 7-position using reagents such as NBS or NCS under controlled conditions | Introduces a reactive site for coupling |
| 2. Preparation of phenol boronic acid or protected phenol derivative | Phenol is converted to phenylboronic acid or ester via lithiation/borylation or other standard methods | Provides coupling partner for Pd catalysis |
| 3. Suzuki-Miyaura cross-coupling | Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., dioxane/water), heating | Couples 7-halogenated 1,6-naphthyridine with phenol boronic acid to form this compound |
| 4. Purification and characterization | Chromatography, crystallization, NMR, MS | Isolation of pure product |
This approach aligns with palladium-catalyzed coupling methods used for similar heteroaryl-phenol compounds.
Detailed Research Findings and Data
Palladium-Catalyzed Coupling Efficiency : Literature reports indicate that Pd-catalyzed Suzuki cross-coupling between 7-halogenated 1,6-naphthyridines and phenylboronic acids proceeds efficiently with yields ranging from 50% to 80%, depending on catalyst loading and reaction conditions.
Reaction Conditions Optimization : Optimal conditions often involve Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands, bases like K2CO3 or Cs2CO3, and solvents such as dioxane/water mixtures at temperatures between 80-110 °C for 12-24 hours.
Characterization Data : The final product exhibits characteristic NMR signals for the naphthyridine and phenol moieties. For example, phenolic OH appears as a singlet around 9-10 ppm in ^1H NMR, while aromatic protons of the naphthyridine ring resonate between 7-9 ppm. Mass spectrometry confirms molecular weight consistent with C14H10N2O (for this compound).
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Friedländer Condensation | 2-Aminopyridine derivatives + ketones/aldehydes | Base or acid catalysis, heating | Efficient ring formation | Requires suitable precursors; may not directly yield substituted phenol |
| Halogenation + Suzuki Coupling | 7-Halogenated 1,6-naphthyridine + phenylboronic acid | Pd catalyst, base, heating | High selectivity, good yields | Requires halogenated intermediate; sensitive to catalyst poisoning |
| SNAr (less common for C-C) | Halogenated naphthyridine + phenol (as nucleophile) | Base, heating | Simple reagents | Typically forms C-O bonds, not C-C; limited for this target |
Notes on Protecting Groups and Purification
Q & A
Q. What are the recommended synthetic routes for 4-(1,6-Naphthyridin-7-YL)phenol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves coupling reactions between naphthyridine precursors and phenolic derivatives. For example, analogous naphthyridine syntheses use aryl halides and palladium catalysts under Suzuki-Miyaura conditions . Optimizing reaction parameters such as temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol% Pd) can improve yields. Evidence from similar compounds suggests that regioselectivity may be controlled by steric and electronic effects of substituents on the naphthyridine core .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the phenolic –OH group (δ ~9–10 ppm) and naphthyridine aromatic protons (δ ~7–9 ppm). Coupling patterns distinguish substituent positions .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and intermolecular interactions. For example, related naphthyridine derivatives show C–N bond lengths of 1.34–1.38 Å and dihedral angles <10° between aromatic rings .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (C₁₄H₁₀N₂O, exact mass 222.0793).
Q. How should this compound be stored to ensure stability?
Methodological Answer: The compound is sensitive to oxidation and moisture. Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid acidic conditions, as phenolic groups may degrade or participate in electrophilic reactions . Stability studies on analogous compounds suggest a shelf life of >6 months under these conditions.
Advanced Research Questions
Q. How do electronic substituents on the naphthyridine ring modulate the reactivity of this compound?
Methodological Answer: Electron-withdrawing groups (e.g., –NO₂, –CF₃) on the naphthyridine ring increase the electrophilicity of the phenolic –OH group, enhancing its participation in hydrogen bonding or nucleophilic substitution. Computational studies (DFT or molecular dynamics) can map electron density distributions and predict sites for functionalization . For example, methyl groups at the 2- and 6-positions of the phenol ring reduce steric hindrance, favoring planar conformations .
Q. What strategies resolve contradictions in regioselectivity during functionalization of this compound?
Methodological Answer: Regioselectivity challenges arise from competing reactive sites on the naphthyridine and phenol moieties. Strategies include:
- Directed Metalation : Use directing groups (e.g., –Bpin) to guide functionalization to specific positions .
- Protection/Deprotection : Temporarily protect the phenolic –OH with tert-butyldimethylsilyl (TBS) groups to prioritize naphthyridine modification .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for para-substitution over ortho pathways .
Q. How can molecular docking predict the biological interactions of this compound with protein targets?
Methodological Answer: Docking simulations (e.g., AutoDock Vina) model binding affinities between the compound and enzymes like kinases or DNA topoisomerases. Key steps:
Protein Preparation : Retrieve target structures from PDB (e.g., 8JF for naphthyridine-protein complexes) .
Ligand Optimization : Minimize the compound’s energy using Gaussian09 with B3LYP/6-31G* basis sets.
Binding Site Analysis : Identify hydrophobic pockets (e.g., ATP-binding sites) where the naphthyridine core may intercalate .
Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays.
Data Contradiction Analysis Example
Discrepancies in reported reaction yields (e.g., 65% vs. 78% for similar substrates ) may stem from:
- Catalyst Purity : Residual moisture in Pd catalysts reduces activity.
- Oxygen Sensitivity : Inadequate degassing leads to byproduct formation.
- Substrate Ratios : Stoichiometric imbalances favor dimerization over coupling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
